molecular formula C13H18ClNO6 B5073284 2-[2-(2-Chloro-4-methylphenoxy)ethylamino]ethanol;oxalic acid

2-[2-(2-Chloro-4-methylphenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B5073284
M. Wt: 319.74 g/mol
InChI Key: MANJZVSTQGFUMD-UHFFFAOYSA-N
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Description

2-[2-(2-Chloro-4-methylphenoxy)ethylamino]ethanol;oxalic acid is a chemical compound that combines the properties of an amine and an alcohol. This compound is often used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chloro-4-methylphenoxy)ethylamino]ethanol typically involves the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine to produce the final compound. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloro-4-methylphenoxy)ethylamino]ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[2-(2-Chloro-4-methylphenoxy)ethylamino]ethanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloro-4-methylphenoxy)ethylamino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-methylphenoxy)ethanol: Shares a similar phenoxy structure but lacks the amino group.

    4-Chloro-2-methylphenoxyacetic acid: Another phenoxy compound with herbicidal properties.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

Uniqueness

Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use .

Properties

IUPAC Name

2-[2-(2-chloro-4-methylphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2.C2H2O4/c1-9-2-3-11(10(12)8-9)15-7-5-13-4-6-14;3-1(4)2(5)6/h2-3,8,13-14H,4-7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANJZVSTQGFUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNCCO)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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